molecular formula C8H7N3O2 B1269553 6-amino-1H-indazole-7-carboxylic acid CAS No. 73907-95-6

6-amino-1H-indazole-7-carboxylic acid

Cat. No.: B1269553
CAS No.: 73907-95-6
M. Wt: 177.16 g/mol
InChI Key: WTUZXIHJWWGAMI-UHFFFAOYSA-N
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Description

The Indazole Core in Medicinal Chemistry Research

The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pharmablock.comresearchgate.net This designation stems from its recurring presence in a wide array of pharmacologically active compounds that demonstrate a broad range of biological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV effects. researchgate.netnih.gov

The versatility of the indazole core is attributed to several key chemical properties. It can act as a bioisostere for other important biological structures like indole (B1671886) and phenol (B47542). pharmablock.compnrjournal.com Unlike indole, the indazole structure contains an additional nitrogen atom, enhancing its ability to serve as both a hydrogen bond donor and acceptor. pharmablock.com This dual functionality can lead to improved affinity and binding to target proteins, a critical factor in drug design. pharmablock.com Furthermore, indazole-based structures tend to be less susceptible to metabolic breakdown compared to their phenol counterparts. pharmablock.com

The significance of the indazole scaffold is underscored by its incorporation into several FDA-approved drugs. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is employed in the treatment of certain types of cancer. nih.govpnrjournal.com These successful applications highlight the indazole core's role as a foundational element for developing innovative therapeutic agents. pharmablock.comnih.gov

Positioning of 6-Amino-1H-indazole-7-carboxylic Acid within Bioactive Heterocycles

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental building blocks for many natural products and commercial drugs. nih.govijnrd.org The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique chemical and physical properties that are crucial for biological interactions. ijnrd.org

Within this broad class, this compound emerges as a significant derivative. As a substituted indazole, it belongs to a family of compounds that has garnered considerable attention in the field of medicinal chemistry due to the versatile biological activities displayed by its members. nih.govpnrjournal.com The specific arrangement of an amino group at the 6-position and a carboxylic acid group at the 7-position makes it a valuable intermediate for chemical synthesis. These functional groups provide reactive sites for creating more elaborate molecules, allowing researchers to build upon the proven indazole scaffold to explore new chemical entities with potential therapeutic applications.

Properties of this compound

PropertyValueSource(s)
CAS Number 73907-95-6 scbt.com3wpharm.comchemuniverse.com
Molecular Formula C8H7N3O2 scbt.com3wpharm.comchemuniverse.com
Molecular Weight 177.16 g/mol scbt.com3wpharm.comchemuniverse.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUZXIHJWWGAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351979
Record name 6-amino-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73907-95-6
Record name 6-Amino-1H-indazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73907-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 6 Amino 1h Indazole 7 Carboxylic Acid Derivatives

Strategic Approaches to Indazole Core Construction

The formation of the bicyclic indazole system is the cornerstone of synthesizing 6-amino-1H-indazole-7-carboxylic acid derivatives. Various methodologies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Intramolecular Cyclization Reactions in Indazole Synthesis

Intramolecular cyclization is a prominent strategy for constructing the indazole nucleus. A specific method for the synthesis of this compound involves the oxidative cleavage of a pyrrolo[2,3-g]indazole system. In this approach, 1,6,7,8-Tetrahydro-pyrolo[2.3-g]-indazole-7,8-dione is treated with hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution. The reaction proceeds at an elevated temperature, leading to the formation of this compound in high yield after acidification. echemi.com This transformation highlights the utility of employing fused heterocyclic systems as precursors to functionalized indazoles.

Starting MaterialReagentsProductYield
1,6,7,8-Tetrahydro-pyrolo[2.3-g]-indazole-7,8-dione1. NaOH, H₂O₂ 2. HClThis compound87% echemi.com

Palladium-Catalyzed C-H Amination Routes

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. This approach often involves the intramolecular coupling of a C-H bond and an N-H bond, facilitated by a palladium catalyst. For instance, a general synthesis of 1H-indazoles has been reported from aminohydrazones through a ligand-free palladium-catalyzed intramolecular C-H amination reaction. nih.gov While not yet specifically applied to the synthesis of this compound, this methodology offers a potential route from appropriately substituted precursors. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance. acs.org Another palladium-catalyzed method involves a sequential nitration and cyclization process of sulfonyl hydrazides, leading to the formation of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org

Copper-Mediated N-N Bond Formation Pathways

Copper-catalyzed reactions provide an alternative and often more economical approach to N-N bond formation in the synthesis of indazoles. An intramolecular Ullmann-type reaction, which is a copper-catalyzed cyclization, has been successfully employed in the synthesis of a fluorinated indazole derivative. researchgate.net This strategy involves the condensation of a substituted o-halobenzaldehyde with a hydrazine (B178648) to form a hydrazone, which then undergoes an intramolecular cyclization in the presence of a copper catalyst. researchgate.net Furthermore, a general method for the synthesis of 1H-indazoles involves the cyclization of ketimines derived from o-aminobenzonitriles, mediated by copper(II) acetate (B1210297) with oxygen as the oxidant. nih.gov These copper-mediated pathways are attractive due to their operational simplicity and the ready availability of the catalysts.

Precursor TypeCatalyst SystemReaction TypeProduct
Hydrazone of an o-halobenzaldehydeCopper catalystIntramolecular Ullmann Cyclization1H-Indazole derivative researchgate.net
Ketimine from an o-aminobenzonitrileCu(OAc)₂ / O₂Oxidative N-N Bond Formation1H-Indazole derivative nih.gov

Diazotization and Cyclization Methods

Diazotization followed by cyclization is a classical and effective method for the synthesis of indazoles. A pertinent example is the synthesis of 1H-indazole-7-carboxylic acid from methyl-2-amino-3-methylbenzoate. chemicalbook.com In this procedure, the starting material is treated with isoamyl nitrite, a diazotizing agent, in the presence of acetic anhydride (B1165640) and potassium acetate. The resulting intermediate undergoes spontaneous cyclization to form the methyl ester of 1H-indazole-7-carboxylic acid, which can then be hydrolyzed to the desired carboxylic acid. chemicalbook.com Another approach involves the tandem diazotization/azo coupling of aminocarboxamides to form fused triazinone systems, demonstrating the versatility of diazotization in heterocyclic synthesis. nih.gov A more direct conversion of ortho-aminobenzacetamides to 1H-indazole-3-carboxylic acid derivatives using diazotization reagents has also been reported, highlighting the operational simplicity of this method.

Functional Group Manipulation for this compound Derivatives

Once the indazole core is established, subsequent functional group manipulations are often necessary to arrive at the final target molecule or its derivatives. The carboxylic acid and amino groups of this compound are key handles for such transformations.

Esterification and Hydrolysis of Carboxylic Acid Moieties

The carboxylic acid group at the 7-position of the indazole ring can be readily converted to its corresponding ester, a common strategy to protect the acid, improve solubility, or facilitate further reactions. While specific examples for this compound are not extensively detailed in the literature, analogous transformations on related heterocyclic systems are well-established. For instance, Fischer–Speier esterification, which involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a standard method for preparing esters. nih.gov

Conversely, the hydrolysis of an ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification. chemicalbook.comnih.gov For example, the synthesis of 1H-indazole-7-carboxylic acid involves the hydrolysis of its methyl ester using lithium hydroxide. chemicalbook.com This straightforward and high-yielding reaction is a crucial step in many synthetic routes.

TransformationReagentsProduct
Esterification of a heterocyclic carboxylic acidAlcohol, Acid Catalyst (e.g., H₂SO₄)Corresponding Ester nih.gov
Hydrolysis of a heterocyclic esterBase (e.g., LiOH, NaOH), then AcidCorresponding Carboxylic Acid chemicalbook.com

Amidation Reactions for Advanced Derivatives

The carboxylic acid moiety of this compound is a prime handle for derivatization through amidation, a fundamental reaction in organic and medicinal chemistry. mdpi.combohrium.com This transformation is crucial for creating a diverse library of compounds, as the resulting amide bond is a key structural feature in many pharmaceuticals. mdpi.com The direct amidation of a carboxylic acid with an amine is often challenging and requires activation of the carboxyl group to proceed under mild conditions. researchgate.net

Commonly, this is achieved using coupling agents that convert the carboxylic acid into a more reactive intermediate, such as an activated ester or an acyl phosphate, which is then susceptible to nucleophilic attack by an amine. researchgate.net A variety of reagents have been developed for this purpose, ranging from classic carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) to phosphonium (B103445) and guanidinium (B1211019) salts. mdpi.combohrium.com

For instance, the synthesis of 1H-indazole amide derivatives has been explored in the development of kinase inhibitors. nih.gov In a typical procedure, the carboxylic acid of an indazole derivative is coupled with a desired amine in the presence of a suitable activating agent and a base. The choice of coupling agent and reaction conditions can be critical to achieving high yields and avoiding side reactions.

A study on the synthesis of 3-amino-1H-indazol-6-yl-benzamides involved the formation of an amide bond as a key step. nih.gov After synthesizing a key ethyl benzoate (B1203000) intermediate via Suzuki coupling, the final step involved ester hydrolysis followed by amide bond formation with various amines to yield the target compounds. nih.gov This highlights a common two-step approach where an ester precursor is first hydrolyzed to the carboxylic acid, which is then activated for amidation.

The table below summarizes representative amidation reaction conditions that can be applied to indazole carboxylic acids.

Table 1: Representative Conditions for Amidation of Indazole Carboxylic Acids

Coupling Agent Additive Base Solvent Temperature Ref
HATU --- DIPEA DMF Room Temp. nih.gov
EDCI HOBt Et3N CH2Cl2/DMF 0 °C to RT researchgate.net
T3P --- Pyridine EtOAc Room Temp. nih.gov
DCC DMAP --- CH2Cl2 0 °C to RT bohrium.com

Note: HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole; T3P = Propylphosphonic Anhydride; DCC = Dicyclohexylcarbodiimide; DIPEA = N,N-Diisopropylethylamine; DMF = Dimethylformamide; DMAP = 4-Dimethylaminopyridine.

Reductive Amination for Aminoindazole Scaffolds

Reductive amination is a powerful and versatile method for the formation of C-N bonds, widely used to synthesize primary, secondary, and tertiary amines. libretexts.orgyoutube.com The reaction proceeds in two main stages: the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgresearchgate.net

This methodology is highly valuable for modifying the 6-amino group of the this compound scaffold, allowing for the introduction of a wide variety of alkyl or aryl substituents. A key advantage of this one-pot procedure is its efficiency and the use of milder reducing agents that are selective for the iminium ion over the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are common reducing agents for this purpose because they are less reactive towards ketones and aldehydes at neutral or acidic pH. libretexts.org

The general scheme for modifying an aminoindazole involves reacting the amino group with a selected aldehyde or ketone, often under slightly acidic conditions to catalyze imine formation, followed by the addition of the reducing agent. youtube.com This approach has been utilized in the synthesis of various 6-substituted aminoindazole derivatives. rsc.org For example, a series of N-substituted derivatives were synthesized by reacting a 6-aminoindazole with various aldehydes in the presence of a reducing agent to explore their potential as anticancer agents. rsc.org

Table 2: Examples of Reductive Amination on Amino-Heterocyclic Scaffolds

Amine Substrate Carbonyl Compound Reducing Agent Solvent Product Type Ref
6-Aminoindazole Aromatic Aldehyde NaBH(OAc)3 Dichloromethane Secondary Amine rsc.org
Primary Amine Aliphatic Ketone NaBH3CN Methanol Secondary Amine libretexts.org
Secondary Amine Aldehyde H2, Pd/C Ethanol Tertiary Amine researchgate.net
Ammonia Ketone NaBH3CN Methanol Primary Amine libretexts.org

The development of enzyme-catalyzed reductive amination, using reductive aminases (RedAms), represents a green and highly stereoselective alternative for producing chiral amines. nih.gov These biocatalysts can be applied to a broad range of ketone and amine substrates, offering an environmentally sustainable route for creating complex aminoindazole derivatives. nih.gov

Regioselective Synthesis and Isomer Control in Indazole Architectures

The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the type of electrophile used, the base, the solvent, and the reaction temperature. nih.govresearchgate.net Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted products are often formed under kinetic control. researchgate.netnih.gov

For example, in the glycosylation of 4-nitroindazole, kinetic control (Silyl Hilbert-Johnson reaction for 5 hours) favored the N2-isomer, whereas thermodynamic control (reaction for 48 hours) predominantly formed the N1-regioisomer. nih.gov This demonstrates that reaction time and conditions can be manipulated to favor one isomer over the other. Similarly, direct methylation of 3-substituted indazoles with methyl iodide in the presence of a base generally yields the thermodynamically stable N1-methylated product. researchgate.net

Strategies to achieve regioselectivity can be broadly categorized:

Pre-functionalization: Introducing the desired substituent onto the nitrogen of a hydrazine precursor before the cyclization step to form the indazole ring. nih.gov This provides excellent control over the final position of the substituent.

Directed Synthesis: Utilizing directing groups on the indazole scaffold to guide the incoming electrophile to a specific nitrogen atom.

Optimization of Reaction Conditions: Carefully controlling reaction parameters such as solvent, temperature, and base to favor either the kinetic or thermodynamic product. For instance, N-alkylation under Mitsunobu conditions often shows a preference for the N2 position. nih.gov

The separation of N1 and N2 isomers can be achieved by methods such as column chromatography or recrystallization from mixed solvent systems. google.com However, developing synthetic routes that avoid the formation of isomeric mixtures is a more efficient and cost-effective approach in large-scale synthesis. google.com

Modern Catalytic Methods and Sustainable Synthesis for Indazole Scaffolds

Recent advancements in organic synthesis have focused on the development of modern catalytic methods that offer more sustainable and efficient routes to complex molecules like indazoles. bohrium.comnih.gov These methods often involve transition-metal catalysis, which can enable reactions with high atom economy, reduce the number of synthetic steps, and minimize waste. nih.govmdpi.com

Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have become powerful tools for constructing the indazole core. bohrium.comnih.gov These methods include C-H activation, annulation, and cross-coupling reactions. For example, rhodium(III)-catalyzed C-H activation and cyclization of N-nitrosoanilines with sulfoxonium ylides provides a one-pot synthesis of valuable indazole N-oxides. nih.gov Similarly, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation offers an efficient route to 1H-indazoles. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of indazole scaffolds. bohrium.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. mdpi.comrsc.org Magnetic catalysts, for instance, offer a sustainable approach as they can be easily recovered using an external magnetic field and reused without significant loss of activity, aligning with the principles of green manufacturing. rsc.org

The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, further enhances the sustainability of indazole synthesis. mdpi.com These cascade procedures reduce the need for intermediate purification steps, saving time, solvents, and resources. An example is the palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization to produce 1,2-disubstituted azaindoles in a one-pot approach. mdpi.com

Table 3: Overview of Modern Catalytic Systems for Indazole Synthesis

Catalytic System Reaction Type Key Features Ref
Rh(III)/Cu(II) C-H Activation/Annulation Facile access to 1H-indazoles, good functional group tolerance. nih.gov
Ag(I) Intermolecular Oxidative C-H Amination Efficient synthesis of 3-substituted indazoles. nih.gov
Palladium (Ligand-free) Intramolecular C-H Amination Synthesis of 1H-indazoles from aminohydrazones. nih.gov
Magnetic Nanoparticles Heterogeneous Catalysis Recyclable catalyst, environmentally friendly conditions. rsc.org

These modern approaches represent a significant step forward from classical synthetic methods, providing more efficient, selective, and sustainable pathways to a wide range of functionalized indazole derivatives.

Biological and Pharmacological Research of 6 Amino 1h Indazole 7 Carboxylic Acid and Its Analogs

Anticancer and Antitumor Research

The indazole nucleus is a prominent feature in many anticancer agents, largely due to its ability to act as a hinge-binding fragment for various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.govmdpi.com Research has focused on developing indazole derivatives that can inhibit cancer cell growth, target specific cancer-driving pathways, and overcome the challenge of drug resistance. nih.govresearchgate.net

Inhibition of Cancer Cell Proliferation and Cytotoxicity Mechanisms

Derivatives based on the 6-aminoindazole scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.govresearchgate.net For instance, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36 ) showed potent growth inhibition in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 µM. nih.gov Similarly, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) exhibited strong antiproliferative effects on the same cell line with an IC50 of 14.3 µM, while showing low cytotoxicity to normal lung fibroblast cells (MRC5). researchgate.net

The cytotoxic effects of these compounds are often achieved by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govrsc.org One study found that an indazole derivative, compound 2f , promoted apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org The same compound also disrupted the mitochondrial membrane potential and increased levels of reactive oxygen species (ROS), further contributing to cell death. rsc.org Mechanistic studies on compound 36 revealed that its suppressive activity in HCT116 cells was linked to an arrest of the cell cycle in the G2/M phase. nih.gov Another derivative, compound 6o , was found to induce apoptosis in chronic myeloid leukemia (K562) cells and arrest the cell cycle in the G0/G1 phase. nih.govmdpi.com

CompoundCancer Cell LineActivityIC50 Value (µM)
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) Colorectal (HCT116)Antiproliferative0.4 ± 0.3
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) Colorectal (HCT116)Antiproliferative14.3 ± 4.4
Compound 2f Breast (4T1)Growth Inhibitory0.23 - 1.15
Compound 6o Chronic Myeloid Leukemia (K562)Inhibitory5.15
Compound 6o Normal Cell (HEK-293)Cytotoxicity33.2

Targeting Specific Oncogenic Pathways (e.g., IDO1, PI3Kδ, ERK1/2, EGFR Kinases)

The therapeutic efficacy of indazole analogs often stems from their ability to selectively inhibit key enzymes in oncogenic signaling pathways.

IDO1 Inhibition : Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme overexpressed in many cancers, making it a key target for immunotherapy. nih.govnih.govnih.gov The 6-aminoindazole scaffold has been identified as a crucial template for interacting with the IDO1 active site. researchgate.net A series of 4,6-substituted-1H-indazole derivatives were synthesized as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), another immunosuppressive enzyme. nih.gov Among them, compound 35 showed potent IDO1 inhibition with an IC50 of 0.74 µM in an enzymatic assay and demonstrated in vivo antitumor activity. nih.gov Other research has focused on designing 6-substituted aminoindazole derivatives specifically as IDO1 inhibitors, with some compounds effectively suppressing IDO1 protein expression in cancer cells. nih.govresearchgate.net

PI3Kδ Inhibition : The phosphoinositide 3-kinase (PI3K) pathway is vital for cell proliferation and survival, and its delta (δ) isoform is a target in both hematological cancers and inflammatory diseases. nih.govacs.orgfigshare.com Using a scaffold-hopping strategy, researchers identified indazole as a core structure for potent and selective PI3Kδ inhibitors. nih.govacs.org A novel indazole derivative, compound 9x , exhibited superior efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models compared to existing drugs by robustly suppressing the downstream AKT pathway, leading to apoptotic cell death. nih.govacs.org

ERK1/2 Inhibition : The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK signaling pathway, which regulates cell proliferation and is frequently hyperactivated in cancer. nih.govmdpi.com Indazole amide-based compounds have been developed as potent ERK1/2 inhibitors. mdpi.comnih.gov Optimized derivatives demonstrated potent inhibition of ERK1/2 enzyme activity and effectively suppressed the growth of BRAF mutant HT29 colon cancer cells. nih.gov

EGFR Kinase Inhibition : The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). nih.govacs.org Indazole-based compounds have been designed as potent EGFR kinase inhibitors. nih.govtandfonline.com One derivative, compound 109 , displayed strong potency against both the EGFR T790M mutant and wild-type EGFR kinases, with IC50 values of 5.3 nM and 8.3 nM, respectively. nih.gov This compound also showed significant antiproliferative effects against various EGFR mutant-driven NSCLC cell lines. nih.gov

Target PathwayCompound/Derivative SeriesKey FindingIC50 Value
IDO1 4,6-substituted-1H-indazole (Compound 35 )Potent dual IDO1/TDO inhibitor0.74 µM (enzymatic)
PI3Kδ Indazole derivative (Compound 9x )Superior efficacy in HCC modelsNot specified
ERK1/2 Indazole amidesPotent enzymatic and cellular activity9.3 - 25.8 nM (enzymatic)
EGFR 1H-indazole derivative (Compound 109 )Strong potency against EGFR T790M5.3 nM

Efficacy in Drug-Resistant Cancer Models

A significant challenge in cancer therapy is the emergence of drug resistance, often due to secondary mutations in the target kinase. researchgate.netacs.org The development of novel chemical entities that can inhibit these drug-resistant mutants is crucial. acs.org Indazole-based inhibitors have shown promise in this area, particularly against resistant forms of EGFR in NSCLC. nih.govacs.org Researchers have designed indazole analogs that can effectively target the "gatekeeper" T790M mutation in EGFR, which confers resistance to first-generation EGFR inhibitors. nih.govacs.org These compounds function as irreversible inhibitors by covalently binding to a cysteine residue (Cys797) in the EGFR active site. nih.govacs.org One such compound (Compound 128 ) displayed potent inhibitory activity against the H1975 NSCLC cell line (which harbors the L858R/T790M double mutation) with an EC50 value of 191 nM, while largely sparing wild-type EGFR. nih.gov This demonstrates the potential of the indazole scaffold to create highly selective inhibitors capable of overcoming clinically relevant resistance mechanisms. acs.org

Anti-inflammatory and Immunomodulatory Studies

Beyond their anticancer properties, indazole and its derivatives possess significant anti-inflammatory and immunomodulatory activities. nih.govresearchgate.netresearchgate.net The inflammatory response, while a crucial repair process, can become exaggerated and detrimental in certain diseases, creating a need for novel anti-inflammatory agents. nih.gov

Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. nih.govresearchgate.net Studies have shown that indazole derivatives can inhibit COX-2 in a concentration-dependent manner. nih.govresearchgate.netmdpi.com In one study, the anti-inflammatory activity of indazole and its derivatives was evaluated using a carrageenan-induced paw edema model in rats, a standard test for acute inflammation. nih.gov The results showed that these compounds significantly inhibited inflammation. nih.gov Further in vitro assays confirmed that this effect was, at least in part, due to the inhibition of COX-2, suggesting that indazole-based compounds could serve as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Regulation of Pro-inflammatory Cytokines

In addition to inhibiting COX enzymes, indazole derivatives can modulate the inflammatory response by regulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net Research has demonstrated that indazole compounds can inhibit the production of these key cytokines in a concentration-dependent manner. nih.govresearchgate.net By suppressing both COX-2 and pro-inflammatory cytokines, these compounds can exert a broad anti-inflammatory effect, highlighting their potential for treating various inflammatory conditions. nih.gov

Antimicrobial and Antifungal Investigations

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents with different mechanisms of action. The indazole scaffold has attracted significant attention in this area, with research focusing on its ability to inhibit essential microbial enzymes and its potential for broad-spectrum activity.

Enzyme Inhibition in Microbial Pathogens (e.g., SAH/MTA Nucleosidase)

A key target for novel antimicrobial development is the S-adenosylhomocysteine/methylthioadenosine (SAH/MTA) nucleosidase, an enzyme crucial for bacterial metabolism, including the recycling of adenine (B156593) and methionine and the production of quorum-sensing signals. distantreader.orgnih.gov Inhibition of this enzyme can disrupt vital cellular processes, making it an attractive strategy for developing new antibacterial drugs. nih.gov

Structure-based drug design has led to the development of potent indazole-containing inhibitors of SAH/MTA nucleosidase. acs.orgnih.gov In one such study, 5-aminoindazole (B92378) was used as a core scaffold to generate a series of low nanomolar inhibitors with broad-spectrum antimicrobial activity. acs.orgnih.gov This research demonstrated that strategic modifications to the indazole structure could produce a 6000-fold increase in potency. nih.gov A study evaluating 40 different indazole compounds against the SAH/MTA nucleosidase from E. coli measured their enzyme inhibitory activities in terms of the inhibition constant (Ki), which reflects the binding affinity of the compound to the enzyme's active site. distantreader.orgnih.gov Certain indazole sulfonamide derivatives have been identified as particularly potent inhibitors, with Ki values in the low nanomolar and even picomolar range, indicating very high binding affinity. researchgate.net

Table 1: Examples of Indazole Analogs as SAH/MTA Nucleosidase Inhibitors This table is representative of the types of compounds investigated and their activities.

Compound ClassCore ScaffoldTarget EnzymeReported Potency (Ki)Reference
Indazole-derived Sulfonamides5-AminoindazoleSAH/MTA NucleosidaseLow Nanomolar to 0.0016 µM nih.govresearchgate.net

Broad-Spectrum Activity and Resistance Mechanisms

Indazole derivatives have demonstrated a wide range of antimicrobial and antifungal activities. orientjchem.org For instance, certain N-methyl-3-aryl indazoles have shown excellent inhibitory action against various bacterial strains, including Xanthomonas campestris, Bacillus megaterium, and Escherichia coli. orientjchem.org Other studies on 2H-indazoles reported modest activity against Gram-positive clinical isolates, such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values typically ranging from 64 to 128 µg/mL. mdpi.com

A critical advantage of developing new classes of antimicrobials is the potential to overcome existing drug resistance. orientjchem.org Research suggests that some indazole derivatives may act via novel mechanisms of action. For example, a novel class of indazole derivatives was discovered to function as bacterial GyrB inhibitors. nih.gov Bacterial DNA gyrase is a well-established target for antibiotics, but most existing drugs, like the fluoroquinolones, target the GyrA subunit. nih.gov By inhibiting the GyrB subunit, these indazole compounds offer a way to circumvent the widespread resistance that has developed against fluoroquinolones. nih.gov The activity of these novel inhibitors was potent against clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and fluoroquinolone-resistant MRSA. nih.gov

Table 2: Antimicrobial Activity of Selected Indazole Analogs

Compound ClassTested OrganismActivity (MIC)Reference
2H-Indazole derivativesS. aureus, S. epidermidis64-128 µg/mL mdpi.com
2H-Indazole derivativesE. faecalis~128 µg/mL mdpi.com
Indazole-based GyrB InhibitorsMRSA, Strep. pneumoniaePotent Activity Reported nih.gov

Neurobiological and Central Nervous System Applications

The indazole structure is a key feature in compounds designed to interact with targets in the central nervous system (CNS). Research has particularly focused on their roles as enzyme inhibitors for neuroprotection and in modulating pathways related to neurodegenerative diseases.

Nitric Oxide Synthase (NOS) Inhibition and Neuroprotective Effects

Nitric oxide (NO) is a critical signaling molecule in the nervous system, produced by nitric oxide synthase (NOS). While NO has essential physiological roles, its overproduction by neuronal NOS (nNOS) can be neurotoxic, contributing to neuronal damage in conditions like stroke and ischemia. Therefore, selective inhibitors of nNOS are sought after for their neuroprotective potential.

Indazole and its nitro-substituted analogs have been extensively studied as NOS inhibitors. Research has shown that the position of the nitro group on the indazole ring significantly influences inhibitory potency. Studies on Ca²⁺-calmodulin-dependent NOS from bovine brain revealed that 7-nitroindazole (B13768) is a highly potent inhibitor compared to other isomers. This inhibition was found to be competitive with respect to both the arginine substrate and the tetrahydrobiopterin (B1682763) cofactor.

The development of 7-nitroindazole as a relatively selective nNOS inhibitor has been a significant step in exploring the role of neuronally-derived NO in pathology. nih.gov In models of transient global ischemia in rats, 7-nitroindazole was shown to provide a neuroprotective effect against delayed hippocampal damage. nih.gov This effect underscores the hypothesis that neuronally derived NO is a key mediator of ischemic neurotoxicity. nih.gov Further modifications, such as the fluorination of the indazole ring, have been explored to increase inhibitory potency and selectivity for different NOS isoforms.

Table 3: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Indazole Analogs

CompoundTarget IsoformInhibitory Potency (IC₅₀)Reference
IndazoleBovine Brain NOS2.3 mM researchgate.net
5-NitroindazoleBovine Brain NOS1.15 mM researchgate.net
6-NitroindazoleBovine Brain NOS40 µM researchgate.net
7-NitroindazoleBovine Brain NOS2.5 µM researchgate.net
7-NitroindazoleMacrophage iNOS20 µM researchgate.net

Research on Tau Hyperphosphorylation Inhibition

The abnormal hyperphosphorylation of the tau protein is a central pathological hallmark of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. This modification leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and loss. Consequently, inhibiting tau hyperphosphorylation is a promising therapeutic strategy.

Research into indazole derivatives has identified compounds capable of modulating this pathway. A specific analog, 6-amino-1-methyl-indazole (AMI), was synthesized and shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation. researchgate.netnih.gov In cellular models of Parkinson's disease, AMI treatment significantly decreased the expression of phosphorylated tau (p-tau) and its upstream kinase, GSK-3β. researchgate.netnih.gov In animal models of the disease, AMI was found to preserve dopaminergic neurons and improve behavioral symptoms. researchgate.netnih.gov

These findings build on earlier studies which indicated that other indazole analogs, such as 6-hydroxy-1H-indazole, 5-hydroxy-1H-indazole, and 6-nitro-1H-indazole, also inhibit the phosphorylation of the tau protein. researchgate.net The introduction of a methyl group at the 1-position in AMI was a structural optimization intended to increase the liposolubility of the compound, potentially aiding its ability to enter the brain. researchgate.net

Cardiovascular and Metabolic Disease Research

Indazole derivatives have been investigated for their potential therapeutic applications in a range of cardiovascular and metabolic conditions. The versatility of the indazole scaffold allows for functionalization at multiple positions, leading to a diverse array of molecules with potential efficacy against conditions such as hypertension, thrombosis, ischemia-reperfusion injury, and obesity.

Several indazole-containing compounds have shown promise in preclinical and clinical studies. For example, the derivative YC-1 has been developed for its potential use in circulatory disorders due to its role as an activator of the physiological nitric oxide receptor. Another compound, DY-9760e, has demonstrated cardioprotective effects against injury from ischemia/reperfusion. Furthermore, ARRY-371797, a selective p38α kinase inhibitor with an indazole core, is undergoing clinical trials for its potential to treat LMNA-related dilated cardiomyopathy.

Research has also explored the effects of the NOS inhibitor 7-nitroindazole on cardiovascular biomarkers. Chronic administration of 7-nitroindazole was found to improve the plasma redox status and decrease levels of reactive oxygen species (ROS), homocysteine, and asymmetric dimethylarginine (ADMA), which are markers related to oxidative stress and cardiovascular risk. However, long-term treatment has also been associated with pressure-independent cardiac and arterial wall hypotrophy, indicating the complexity of its systemic effects. In the context of metabolic diseases, various substitutions on the indazole ring have been shown to be important for activity in models of diabetes mellitus and metabolic syndrome.

Antiarrhythmic and Antihypertensive Potential

The therapeutic potential of indazole derivatives in cardiovascular diseases has been an area of significant research interest. While direct studies on the antiarrhythmic and antihypertensive effects of 6-amino-1H-indazole-7-carboxylic acid are not extensively documented in publicly available literature, the broader class of indazole-containing compounds has demonstrated notable activity in these areas. nih.govnih.gov

General reviews of indazole derivatives highlight their potential as both antiarrhythmic and antihypertensive agents. nih.govarabjchem.orgresearchgate.net The substitution pattern on the indazole nucleus plays a critical role in defining the pharmacological profile of these compounds. For instance, research on a series of indazole derivatives has shown that substitution at the C7 position can significantly influence their cardiovascular effects. The introduction of a fluorine atom at the C7 position of an indazole analog of marsanidine (B1261314) resulted in the compound with the highest hypotensive and bradycardic activities within that series. nih.gov Further structure-activity relationship (SAR) studies indicated that substituting the C7 position with a chlorine or methyl group also yielded compounds with enhanced cardiovascular activity compared to other congeners. nih.gov

These findings suggest that the 7-position of the indazole ring is a key site for modification to modulate cardiovascular properties. Although the subject compound, this compound, has a carboxylic acid group at this position, the existing research on other 7-substituted indazoles provides a rationale for investigating its potential antiarrhythmic and antihypertensive effects. The presence of the amino group at the 6-position further adds to the structural uniqueness and warrants specific investigation.

Below is a data table summarizing the qualitative cardiovascular effects of certain substitution patterns on the indazole ring based on existing literature.

Indazole Analog General Structure Substitution Position Substituent Observed Cardiovascular Effect
Marsanidine AnalogC7FluorineHighest hypotensive and bradycardic activity in the series nih.gov
Marsanidine AnalogC7ChlorineHigher cardiovascular activity nih.gov
Marsanidine AnalogC7MethylHigher cardiovascular activity nih.gov

Glucagon (B607659) Receptor Antagonism and Glucokinase Activation Studies

In the realm of metabolic diseases, particularly type 2 diabetes, modulation of the glucagon receptor and activation of glucokinase are two promising therapeutic strategies. Research into indazole derivatives has revealed their potential in both of these areas.

Glucagon Receptor Antagonism

A novel series of indazole-based compounds has been identified as potent glucagon receptor antagonists (GRAs). nih.gov Structure-activity relationship (SAR) studies on these analogs have provided valuable insights into the structural requirements for this activity. The position of substituents on the indazole core was found to be a critical determinant of potency. nih.gov

Specifically, the SAR studies focused on the C3, C6, and C7 positions of the indazole ring. It was discovered that aryl groups at the C3 and C6 positions were crucial for inhibitory activity. researchgate.net Interestingly, when comparing the placement of a second aryl substituent at the C5, C6, and C7 positions, the C7 position was found to be the least favorable for potent glucagon receptor antagonism. nih.gov This finding is particularly relevant to this compound, which possesses a substituent at the C7 position. While the amino group at C6 could be favorable, the carboxylic acid at C7 might diminish its potential as a glucagon receptor antagonist based on these SAR findings.

One of the potent GRAs from this series, compound 16d , demonstrated oral activity in a glucagon challenge model in humanized glucagon receptor (hGCGR) mice and significantly lowered acute glucose levels in hGCGR ob/ob mice. nih.gov

The following table presents data on the in vitro activity of some indazole-based glucagon receptor antagonists.

Compound Substitution Pattern hGCGR Binding IC50 (nM) cAMP Functional IC50 (nM)
13c 3-Aryl, 7-Aryl>1000>1000
13f 3-Aryl, 7-Aryl200400
16d N1-Benzyl, 3-Aryl, 6-Aryl15.6

Glucokinase Activation Studies

Glucokinase (GK) plays a pivotal role in glucose homeostasis, and its activation is a validated approach for the treatment of type 2 diabetes. Research has led to the discovery of 1,4-disubstituted indazoles as a novel class of potent glucokinase activators (GKAs). nih.gov A structure-based drug design approach was instrumental in identifying these compounds. nih.gov

These 1,4-disubstituted indazole derivatives have shown potent activation of glucokinase in both enzyme and cellular assays. nih.gov The lead compounds from this series demonstrated efficacy in oral glucose tolerance tests in rodent models of type 2 diabetes. nih.gov The structure-activity relationship for this class of compounds highlights the importance of the substitution pattern for potent glucokinase activation. While the specific substitution pattern of this compound differs from the reported 1,4-disubstituted activators, the established activity of the indazole scaffold in this context suggests that other substitution patterns may also yield active compounds.

Further research into a variety of substituted indazoles, including those with substitution patterns similar to this compound, is warranted to fully explore the potential of this chemical class as glucokinase activators.

The table below summarizes the activity of a representative 1,4-disubstituted indazole glucokinase activator.

Compound General Structure hGK Activation EC50 (nM) Cellular Glucose Uptake EC50 (nM)
29 1,4-disubstituted indazole80150

Structure Activity Relationship Sar and Rational Drug Design

Identification of Pharmacophoric Elements within the Indazole Carboxylic Acid Scaffold

The pharmacophoric elements of the 6-amino-1H-indazole-7-carboxylic acid scaffold are crucial for its biological activity. These elements are the specific atoms and functional groups that interact with a biological target and are responsible for the compound's pharmacological effect.

The 1H-Indazole Core : This bicyclic aromatic system, a bioisostere of the natural amino acid tryptophan's indole (B1671886) ring, serves as the fundamental scaffold. nih.gov Its planar structure allows for π-π stacking interactions with aromatic residues in protein binding sites. The two nitrogen atoms within the ring system are key hydrogen bond acceptors and can also participate in metal coordination. nih.gov The NH group at the N1 position is a critical hydrogen bond donor. nih.gov The tautomeric nature of the indazole ring, existing as 1H and 2H forms, adds to its structural diversity, with the 1H-indazole being the more thermodynamically stable and predominant tautomer. nih.gov

The 6-Amino Group : The primary amino group (-NH2) at the 6-position acts as a potent hydrogen bond donor. Its presence and position are critical, as SAR studies on related indazole derivatives have shown that substitutions at the 6-position play a crucial role in inhibitory activity against targets like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov

Together, these elements create a distinct three-dimensional pharmacophore model characterized by specific hydrogen bond donor/acceptor patterns and a defined hydrophobic shape, enabling it to bind to various biological targets with high affinity and specificity.

Positional and Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of indazole-based compounds are highly sensitive to the position and nature of substituents on the core scaffold. For this compound, the specific arrangement of the amino and carboxyl groups is fundamental to its activity.

SAR studies on various indazole derivatives have consistently shown that the substitution pattern dictates the biological outcome. For instance, in the development of IDO1 inhibitors, it was noted that many potent compounds bear a small group, such as a halogen, at the 6-position. nih.gov Replacing this with an amino group, as in the title compound, significantly alters the electronic and hydrogen-bonding properties at this position. Research on 6-substituted aminoindazole derivatives has demonstrated that modifications at this site can lead to potent anti-proliferative activity. nih.govrsc.org

Similarly, the position of the acidic group is critical. While many active indazole derivatives feature a carboxylic acid, its placement determines the orientation of the molecule within the binding pocket. For example, studies on indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker at the C3 position was essential for activity against the calcium-release activated calcium (CRAC) channel; moving the linker rendered the compound inactive. nih.gov This highlights the stringent spatial requirements for interaction. The placement of the carboxylic acid at the C7 position in this compound, adjacent to the amino group, creates a specific ortho-amino-benzoic acid-like motif on the indazole scaffold, which is crucial for its recognition by target enzymes.

Position on Indazole RingSubstituent TypeEffect on Biological ActivityExample Target Class
Position 3Carboxamide LinkerRegiochemistry is critical for potency. Reverse amides can be inactive. nih.govIon Channels (CRAC)
Position 4Large GroupsSubstituents play a crucial role in inhibitory activity. nih.govEnzymes (IDO1)
Position 6Small Groups (Halogen, Amino)Crucial for potency; modifications can lead to potent anti-proliferative effects. nih.govnih.govEnzymes (IDO1), Kinases
Position 7Carboxylic AcidActs as a key interaction point for hydrogen bonding and ionic interactions.Various Enzymes/Receptors

Conformational Analysis and Molecular Recognition in SAR Studies

Molecular recognition is governed by the three-dimensional shape of a ligand and its complementary fit into a biological target. The conformational flexibility of this compound, particularly around the rotatable bond of the carboxylic acid group, is a key aspect of its SAR.

The carboxylic acid group can adopt different conformations, primarily described as syn- and anti-, which dictates the relative orientation of the carbonyl oxygen and the hydroxyl group. ijacskros.com This conformation influences its ability to form intramolecular hydrogen bonds with the adjacent 6-amino group or intermolecular hydrogen bonds with a receptor. ijacskros.com The formation of specific hydrogen bonding patterns, such as the three-point hydrogen bonding often sought in receptor design for carboxylic acids, is essential for tight binding. ijacskros.com

Optimization Strategies for Enhanced Efficacy and Reduced Off-Target Effects

Rational drug design involves optimizing a lead compound like this compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects.

One common strategy is the derivatization of the core functional groups. The 6-amino group can be acylated or alkylated to explore new interactions in the binding pocket and modulate properties like lipophilicity. For example, the synthesis of a series of N-substituted 6-aminoindazole derivatives was a key strategy in the search for new anticancer agents. nih.gov

Another approach involves introducing substituents onto the indazole ring. The addition of fluorine atoms, for instance, can enhance binding affinity and improve metabolic stability. nih.gov Optimization of aminoindazole derivatives as fibroblast growth factor receptor (FGFR) inhibitors has successfully employed this strategy. nih.gov

Furthermore, modifying the carboxylic acid group to other acidic bioisosteres, such as tetrazoles, can improve oral bioavailability and other drug-like properties. For kinase inhibitors, optimization often involves designing derivatives that can form covalent bonds with specific residues (like cysteine) in the target protein, leading to irreversible inhibition, enhanced potency, and prolonged duration of action. nih.gov This strategy has been used to develop highly selective covalent inhibitors from aminoindazole scaffolds. nih.govresearchgate.net

Optimization StrategyModificationGoalOutcome Example
Functional Group DerivatizationAlkylation/acylation of the 6-amino groupExplore new binding interactions, modulate lipophilicityGeneration of novel anticancer agents with improved potency. nih.gov
Ring SubstitutionIntroduction of fluorine atomsEnhance binding affinity, improve metabolic stabilityDevelopment of potent FGFR inhibitors. nih.gov
Bioisosteric ReplacementReplacing carboxylic acid with a tetrazoleImprove pharmacokinetic properties (e.g., oral bioavailability)General strategy to enhance drug-like properties.
Covalent TargetingIntroduction of a reactive group (e.g., acrylamide)Achieve irreversible inhibition, enhance potency and selectivityCreation of highly selective covalent inhibitors for FGFR4. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure and energetics of molecules. It provides a framework for understanding chemical reactivity and the relative stability of different molecular forms.

DFT calculations are employed to analyze the distribution of electrons within 6-amino-1H-indazole-7-carboxylic acid, which is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. For indazole derivatives, DFT calculations using functionals like B3LYP with a 6-311++G(d,p) basis set are commonly used to obtain these electronic properties. nih.govacs.org The presence of the electron-donating amino (-NH2) group and the electron-withdrawing carboxylic acid (-COOH) group on the indazole ring significantly influences the electron density distribution and, consequently, the HOMO-LUMO gap. Molecular Electrostatic Potential (MEP) maps generated via DFT can further visualize the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution; predicts sites for intermolecular interactions. | Negative potential (red) is expected around the carboxylic oxygen and amino nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding. |

Indazole compounds can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is crucial as it dictates the molecule's structure and interaction patterns. DFT calculations are essential for exploring the energetic landscape and determining the most stable tautomer.

For the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H-tautomer. nih.gov In the case of this compound, computational studies would calculate the total electronic energy of each possible tautomer. These calculations would account for the electronic effects of the amino and carboxylic acid substituents, as well as the potential for intramolecular hydrogen bonding between the N1-H or N2-H and the adjacent carboxylic acid group. The tautomer with the lowest calculated energy is predicted to be the most abundant species at equilibrium.

Table 2: Tautomeric Stability Analysis via DFT

Tautomer Description Factors Influencing Stability Computational Outcome
1H-Tautomer Hydrogen atom is bonded to the N1 position of the indazole ring. Generally more stable for indazoles; potential for intramolecular hydrogen bonding with the C7-carboxylic acid. Relative Energy (ΔE)

| 2H-Tautomer | Hydrogen atom is bonded to the N2 position of the indazole ring. | May be stabilized by specific substituent effects or solvent interactions. | Relative Energy (ΔE) |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations can predict how it might bind to the active site of a specific biological target, such as a protein kinase or enzyme. The process involves generating a three-dimensional structure of the ligand and placing it into the binding pocket of a protein structure, which is often obtained from the Protein Data Bank (PDB).

Using scoring functions, docking algorithms calculate the binding affinity, typically expressed as a binding energy (in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. The simulation generates several possible binding poses, with the lowest energy pose considered the most likely binding mode. This information is critical for structure-activity relationship (SAR) studies, helping to identify which chemical features of the molecule are essential for biological activity.

Table 3: Representative Molecular Docking Output

Parameter Description Example Value Interpretation
Binding Affinity The calculated free energy of binding between the ligand and the protein. -8.5 kcal/mol A strong negative value suggests high binding affinity.
Predicted Ki The predicted inhibition constant, derived from the binding affinity. 50 nM A low value indicates a potent inhibitor.

| Binding Pose | The 3D orientation and conformation of the ligand within the protein's active site. | N/A | Visualized to analyze specific intermolecular interactions. |

Analysis of the predicted binding pose from molecular docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, its functional groups provide multiple opportunities for such interactions.

The carboxylic acid group can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O). The amino group is a strong hydrogen bond donor. The bicyclic indazole ring can participate in π-π stacking or T-shaped interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site, as well as hydrophobic interactions. Identifying these key interactions is crucial for optimizing the ligand's structure to improve its binding affinity and selectivity.

Table 4: Potential Intermolecular Interactions for this compound

Functional Group Potential Interaction Type Potential Protein Residue Partners
Carboxylic Acid (-COOH) Hydrogen Bonding, Ionic Interactions (as -COO⁻) Lysine, Arginine, Serine, Histidine
Amino Group (-NH2) Hydrogen Bonding Aspartic Acid, Glutamic Acid, Serine

| Indazole Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. researchgate.net

An MD simulation is typically performed on the most promising ligand-protein complex predicted by docking. The complex is placed in a simulated physiological environment (a box of water molecules and ions) and its trajectory is calculated over a timescale of nanoseconds to microseconds. By analyzing this trajectory, researchers can assess the stability of the binding pose. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time. A stable RMSD value for the ligand indicates that it remains securely in the binding pocket without significant conformational changes. MD simulations are therefore essential for validating docking results and confirming the stability of the predicted interactions. researchgate.net

| Interaction Fraction | The percentage of simulation time a specific interaction (e.g., a hydrogen bond) is maintained. | High interaction fractions confirm the importance of key interactions identified in docking. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting their biological efficacy and guiding the design of new, more potent derivatives. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Research into the QSAR of indazole derivatives has explored their potential as inhibitors for various biological targets, including S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) in quorum sensing and as anti-inflammatory agents. nih.govresearchgate.net These studies typically involve the calculation of a wide array of molecular descriptors, which can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.

A study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing developed a QSAR model that successfully predicted the inhibitory activity. nih.govaboutscience.eu The model was generated using a genetic algorithm coupled with multiple linear regression (GA-MLR), a method that selects the most relevant descriptors from a large pool to build a robust statistical model. aboutscience.eu The statistical quality of the developed QSAR model demonstrated its predictive power, with a high squared correlation coefficient (R²) for the training set and a good predictive squared correlation coefficient (R²pred) for an external test set. researchgate.netaboutscience.eu

The descriptors identified as significant in these models provide insights into the structural requirements for enhanced biological activity. For instance, the inclusion of specific 2D and 3D structural descriptors suggests that both the topology and the three-dimensional arrangement of atoms in the indazole derivatives are crucial for their interaction with the target protein. nih.govaboutscience.eu

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to indazole derivatives to understand the spatial requirements for their activity. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov For example, in a study of indazole derivatives as HIF-1α inhibitors, CoMFA and CoMSIA models were developed, and the resulting steric and electrostatic maps provided a structural framework for designing new inhibitors with improved potency. nih.gov

The following interactive data table summarizes the statistical validation parameters from a representative QSAR study on indazole derivatives, highlighting the robustness and predictive capability of the model.

Statistical ParameterValueDescription
R² (Squared Correlation Coefficient)0.852Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors) for the training set. aboutscience.eu
Q² (Cross-validated R²)0.781An internal validation metric that assesses the predictive ability of the model. aboutscience.eu
R²pred (Predictive R² for external test set)0.685An external validation metric that measures how well the model predicts the activity of a new set of compounds not used in the model development. aboutscience.eu
SEE (Standard Error of Estimate)0.490Measures the goodness of fit of the model. aboutscience.eu

Another interactive data table below showcases a selection of molecular descriptors that have been identified as important in various QSAR models for indazole derivatives, along with their general interpretation.

Descriptor ClassExample DescriptorInterpretation and Importance
Topological Wiener IndexRelates to the branching of the molecular structure.
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyAssociated with the electron-donating ability of the molecule.
Steric Molar RefractivityRelated to the volume of the molecule and its polarizability.
Thermodynamic LogPRepresents the lipophilicity of the compound, influencing its ability to cross cell membranes.
3D-Descriptors Jurs DescriptorsCombine shape and electronic information to describe the molecular surface and charge distribution.

These QSAR models, once validated, serve as powerful predictive tools. They can be used to virtually screen large libraries of yet-to-be-synthesized indazole derivatives, prioritizing those with the highest predicted biological activity for synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery process, reduces costs, and minimizes the need for extensive animal testing. The insights gained from the analysis of the influential descriptors also provide a deeper understanding of the mechanism of action at the molecular level, guiding medicinal chemists in the rational design of more effective therapeutic agents based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. Both solution-state and solid-state NMR can provide critical insights into the constitution and form of 6-amino-1H-indazole-7-carboxylic acid.

High-resolution solution-state NMR spectroscopy is the primary method for confirming the molecular structure of this compound in solution. Proton (¹H) NMR is particularly informative for this compound.

In a study utilizing dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the ¹H NMR spectrum provided key signals that correspond to the protons of the indazole core and its substituents. scbt.com The aromatic protons display distinct chemical shifts and coupling patterns. The proton at position 3 (H-3) of the indazole ring appears as a singlet at approximately 7.93 ppm. scbt.com The protons on the benzene (B151609) ring, H-4 and H-5, present as doublets at around 6.70 ppm and 7.66 ppm, respectively, with a coupling constant (J) of 9 Hz, indicative of their ortho relationship. scbt.com The two protons of the amino group (-NH₂) are observed as a broad multiplet between 6.80 and 9.00 ppm, a characteristic feature due to their exchange with deuterium (B1214612) from the solvent and quadrupole effects. scbt.com

While ¹H NMR data is available, detailed experimental ¹³C NMR data for this compound is not widely reported in the surveyed scientific literature.

Interactive Table: ¹H NMR Spectral Data of this compound in DMSO-d₆ scbt.com

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 6.70 Doublet (d) 9
H-5 7.66 Doublet (d) 9
H-3 7.93 Singlet (s) N/A

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure of materials in their solid form, providing information on polymorphism, crystallinity, and intermolecular interactions. However, specific studies employing solid-state NMR for the analysis of different polymorphic forms or supramolecular arrangements of this compound have not been reported in the available scientific literature. Such studies would be valuable in understanding the compound's solid-state behavior and its potential for forming different crystal lattices or co-crystals.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound, mass spectrometry confirms the expected molecular weight. scbt.com In electron ionization mass spectrometry (EI-MS) at 70 eV, the molecular ion peak (M⁺) is observed with a mass-to-charge ratio (m/z) of 177, which corresponds to the molecular formula C₈H₇N₃O₂. scbt.com A significant fragment ion is detected at m/z 159, which represents the loss of a water molecule (H₂O) from the molecular ion, a common fragmentation pathway for carboxylic acids. scbt.com Furthermore, analysis by liquid chromatography-mass spectrometry (LC-MS) shows a protonated molecular ion ([M+H]⁺) at m/z 178/179, further confirming the compound's identity. scbt.com

Interactive Table: Mass Spectrometry Data for this compound scbt.com

Ion m/z Ionization Technique Interpretation
[M]⁺ 177 EI (70 eV) Molecular Ion
[M-H₂O]⁺ 159 EI (70 eV) Loss of water

Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and their coupling with Mass Spectrometry (LC-MS) are essential for determining the purity of chemical compounds and analyzing complex mixtures. These techniques separate components based on their differential interactions with a stationary and a mobile phase.

While it is standard practice in chemical synthesis and quality control to use these techniques for purity assessment, detailed, published chromatographic methods specifically developed for the routine analysis of this compound are not extensively documented in the scientific literature. The presence of both an amino group and a carboxylic acid group suggests that reversed-phase HPLC or UPLC with an appropriate buffer system would be a suitable approach for its analysis. The use of LC-MS has been noted for its characterization, confirming its amenability to this technique. scbt.com

Emerging Research Applications and Future Perspectives

Applications in Agrochemical and Crop Protection Research

While research has heavily focused on the pharmaceutical applications of indazoles, their unique chemical properties are also valuable in the agricultural sector. Related compounds like 1H-Indazole-6-carboxylic acid are utilized in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides. chemimpex.com The structural features of 6-amino-1H-indazole-7-carboxylic acid suggest its potential as a building block for new crop protection agents. The indazole core can be modified to interact with specific biological targets in pests or weeds, and the amino and carboxylic acid groups serve as handles for synthesizing a library of derivatives for screening. The development of indazole-based agrochemicals represents a promising avenue for creating more effective and potentially more environmentally benign solutions for crop protection. chemimpex.com

Materials Science Applications of Indazole Carboxylic Acids

The rigid, aromatic structure of the indazole ring system, combined with the coordinating capabilities of the carboxylic acid and amino groups, makes this compound a compound of interest in materials science.

Indazole carboxylic acids have demonstrated significant utility as ligands in the formation of coordination polymers and metal complexes. rsc.org For instance, 1H-indazole-4-carboxylic acid has been used to construct novel 2D-coordination polymers with transition metals, yielding materials with interesting magnetic and luminescence properties. rsc.org Similarly, 1H-indazole-3-carboxylic acid has been used in ruthenium and osmium complexes. acs.org

The this compound molecule is an excellent candidate for forming stable metal complexes due to its potential to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the carboxylate. This chelation can lead to the formation of stable, discrete organometallic compounds or extended polymeric structures. nih.gov Such complexes are under investigation for a variety of applications, including catalysis and as therapeutic agents. For example, the ruthenium-based indazole complex KP-1019 has undergone clinical trials as an anti-neoplastic agent. nih.gov

Indazole Carboxylic Acid DerivativeMetal Ion(s)Resulting Structure/ComplexObserved Properties/ApplicationsReference
1H-indazole-4-carboxylic acidCopper, Cobalt2D-Coordination PolymersSpin-canted effect (Cu), field-induced single molecule magnet (Co) rsc.org
1H-indazole-3-carboxylic acidRuthenium, OsmiumMonomeric and Dimeric ComplexesRedox activity, anion sensing acs.org
Generic Indazole LigandRutheniumKP-1019 (Imidazolium trans-[tetrachlorobis(1H-indazole)-ruthenate(III)])Anti-neoplastic agent (clinical trials) nih.gov

Nitrogen-containing heterocyclic compounds, including carbazole (B46965) and imidazole (B134444) derivatives, are widely studied for their application in organic electronic devices such as organic light-emitting diodes (OLEDs). google.commdpi.com These molecules often serve as hole-transporting materials, electron-transporting materials, or fluorescent emitters. google.commdpi.com The indazole scaffold, being an aromatic heterocycle, shares characteristics with these materials. The potential exists to develop derivatives of this compound for use in organic electronics. The amino and carboxylic acid groups can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the molecule or to attach it to other functional units or polymer backbones. This area remains largely exploratory but holds promise for the creation of novel materials for next-generation electronic displays and devices.

Indazole Derivatives as Chemical Probes for Biological Systems

Indazole derivatives are widely recognized for their diverse biological activities, and many have been developed as inhibitors of specific enzymes, particularly protein kinases. nih.govnih.gov These targeted molecules are invaluable as chemical probes to investigate cellular signaling pathways and validate new drug targets. The 1H-indazole-3-amine structure, for example, is known to be an effective hinge-binding fragment for tyrosine kinase inhibitors. mdpi.com

This compound serves as a versatile starting material for creating such probes. The amino group at the 6-position can be readily functionalized through reactions like acylation or reductive amination to introduce different substituents that can modulate binding affinity and selectivity for a target protein. researchgate.net By synthesizing a library of derivatives and screening them against panels of enzymes or cell lines, researchers can identify potent and selective molecules. These compounds can then be used to study the biological role of their target, elucidating its function in health and disease. nih.gov

Future Directions in the Academic Research of this compound

The academic exploration of this compound is poised for significant advancement. Future research will likely focus on several key areas:

Advanced Synthesis: Employing modern synthetic methodologies, such as transition-metal-catalyzed C-H functionalization, to create more complex and diverse derivatives with high efficiency and atom economy. researchgate.net

Rational Design: Using structure-based design and computational modeling to guide the synthesis of derivatives with optimized properties, whether for biological activity or materials science applications. ulisboa.pt This approach can accelerate the discovery of lead compounds by predicting their interactions with biological targets or their electronic properties. nih.gov

Expanded Biological Screening: Evaluating new derivatives against a broader range of biological targets beyond kinases, including G-protein coupled receptors (GPCRs), proteases, and epigenetic targets, to uncover novel therapeutic applications. nih.gov

Novel Materials: Systematically investigating the coordination chemistry of this compound with a wider array of metal ions, including lanthanides, to develop new functional materials with unique optical, electronic, or magnetic properties. rsc.org

Interdisciplinary Approaches to Indazole Chemistry and Biology

The full potential of this compound and its derivatives will be unlocked through interdisciplinary collaboration. The synergy between different scientific fields is crucial for translating basic chemical discoveries into functional applications.

Collaborating DisciplinesCombined GoalExample Application
Synthetic Chemistry & Computational ChemistryDesign and create molecules with predicted properties.Developing new organic semiconductors or kinase inhibitors with improved performance.
Medicinal Chemistry, Structural Biology & Cell BiologyDiscover and validate new therapeutic agents.Identifying a novel indazole-based enzyme inhibitor and confirming its mechanism of action in cells.
Inorganic Chemistry & Materials ScienceFabricate novel functional materials.Creating metal-organic frameworks (MOFs) from indazole ligands for gas storage or catalysis.
Chemistry & Agricultural ScienceDevelop next-generation crop protection agents.Synthesizing and testing indazole derivatives for targeted herbicidal or insecticidal activity.

By integrating computational tools with synthetic chemistry, and combining materials science with biology, researchers can adopt a holistic approach. This will accelerate the discovery and development of new technologies based on the versatile indazole scaffold, ranging from targeted cancer therapies and advanced electronic materials to innovative agricultural solutions.

Q & A

Q. Advanced

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization.
  • Molecular docking : Model interactions with biological targets (e.g., kinases or GPCRs) using the carboxylic acid as a hydrogen-bond donor .
  • pKa prediction tools : Software like MarvinSuite estimates ionization states to guide salt or prodrug design .

How should researchers design experiments to assess the compound’s potential as a kinase inhibitor scaffold?

Q. Advanced

  • Enzyme inhibition assays : Test against a panel of kinases (e.g., JNK or PKA) using fluorescence polarization or ADP-Glo™ assays.
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., amides or esters) to probe the role of the 6-amino and 7-carboxylic acid groups .
  • Cellular permeability : Use Caco-2 monolayers to evaluate membrane transport, with LC-MS quantification .

What methodologies address low reproducibility in scaled-up syntheses of this compound?

Q. Advanced

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stirring rate, reagent purity) affecting batch consistency .
  • Purification optimization : Compare recrystallization solvents (e.g., DMF/acetic acid vs. ethanol/water) for yield and purity trade-offs .

How can researchers differentiate isomeric byproducts during synthesis?

Q. Basic

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to resolve isomers.
  • 2D NMR techniques : NOESY or HSQC correlations can distinguish positional isomers (e.g., 5- vs. 7-substituted indazoles) .

What strategies mitigate toxicity risks in early-stage pharmacological evaluations?

Q. Advanced

  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks based on structural alerts.
  • Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify reactive metabolites via LC-HRMS .
  • Genotoxicity screens : Conduct Ames tests or Comet assays to detect DNA damage potential .

How do researchers validate the purity of this compound for regulatory submissions?

Q. Basic

  • Pharmacopeial standards : Follow USP/ICH guidelines for impurity profiling (<0.1% for any single impurity).
  • Orthogonal methods : Combine HPLC (for organic impurities), ICP-MS (for heavy metals), and KF titration (for water content) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.